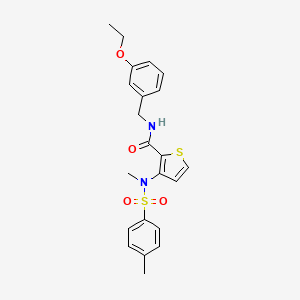

3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide

Description

This compound features a thiophene-2-carboxamide core substituted with a 3-ethoxybenzyl group at the amide nitrogen and a N,4-dimethylphenylsulfonamido group at the 3-position of the thiophene ring. Such structural attributes make it a candidate for therapeutic applications, though its exact biological targets remain to be elucidated .

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-4-28-18-7-5-6-17(14-18)15-23-22(25)21-20(12-13-29-21)24(3)30(26,27)19-10-8-16(2)9-11-19/h5-14H,4,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOPMOFQNTWIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The structure of the compound can be analyzed through its functional groups:

- Thiophene Ring : Contributes to aromaticity and biological activity.

- Carboxamide Group : Often associated with enhanced solubility and bioactivity.

- Sulfonamide Moiety : Known for its antibacterial properties.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Thiophene Core | Aromatic heterocycle |

| Carboxamide Group | Enhances solubility and bioactivity |

| Sulfonamide Substituent | Potential antibacterial activity |

| Ethoxybenzyl Side Chain | May influence pharmacokinetics and binding |

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer activity, particularly against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against Hep3B liver cancer cells.

- Mechanism of Action : The anticancer effects are hypothesized to involve disruption of tubulin polymerization, akin to the mechanism of Combretastatin A-4 (CA-4), a known anticancer agent. The interaction with tubulin prevents cancer cell proliferation by inducing cell cycle arrest.

Case Study: Anticancer Efficacy

A study synthesized several thiophene carboxamide derivatives and evaluated their activity against Hep3B cells. The most potent derivatives showed IC50 values of approximately 5.46 µM for one derivative (2b) and 12.58 µM for another (2e), indicating strong potential as anticancer agents .

Antibacterial Activity

Thiophene derivatives have also been noted for their antibacterial properties. The presence of the sulfonamide group in the compound may enhance its effectiveness against bacterial strains.

Table 2: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 64 µg/mL |

| Comparison Compound | Pseudomonas aeruginosa | 82 µg/mL |

The above data suggest that compounds with similar structures exhibit significant antibacterial activity, making them candidates for further development as therapeutic agents .

Antioxidant Activity

In addition to anticancer and antibacterial properties, thiophene derivatives have been investigated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interactions between thiophene carboxamide derivatives and target proteins involved in cancer progression and bacterial resistance. Such studies reveal binding affinities that correlate with biological activities, providing insights into how structural modifications can enhance efficacy .

Comparison with Similar Compounds

Comparative Analysis with Analogous Thiophene Carboxamides

Structural Features and Substituent Effects

Table 1: Key Substituents and Functional Groups

- Sulfonamido vs. Nitro/Halogen Groups : The target’s sulfonamido group (pKa ~10) enhances solubility in aqueous media compared to nitro groups (e.g., ), which are more electron-withdrawing and may reduce bioavailability .

- Ethoxybenzyl vs. Thiazole/Cinnamoyl : The ethoxybenzyl group offers moderate lipophilicity (clogP ~3.5), balancing membrane penetration and solubility, whereas thiazole derivatives (e.g., 5f) exhibit higher clogP (>4), favoring hydrophobic interactions .

Spectroscopic Characterization

- IR Spectroscopy : The target’s sulfonamido group would show S=O stretches near 1150–1300 cm⁻¹, distinct from nitro groups (1520–1350 cm⁻¹) in or C=O stretches (~1650 cm⁻¹) in T-IV-F .

- NMR : The ethoxybenzyl group’s OCH₂CH₃ protons would resonate as a quartet at δ 3.7–4.1 ppm, differing from cinnamoyl protons (δ 6.5–7.8 ppm) in T-IV-F .

Table 3: Reported Activities of Analogues

- The absence of a benzo[b]thiophene core (cf. SAG) may limit the target’s SMO agonist activity, but its sulfonamido group could enable novel protein interactions (e.g., kinase inhibition) .

- Compared to 5f’s dichlorobenzyl-thiazole group, the target’s ethoxybenzyl may reduce cytotoxicity but improve selectivity .

Physical and Crystallographic Properties

- Crystal Packing : The target’s sulfonamido and ethoxy groups may form C–H···O/S interactions, similar to ’s nitro-based packing. However, bulkier substituents could reduce crystal symmetry or stability .

- Solubility : Predicted aqueous solubility (logS ~-4.5) is higher than nitrothiophenes (logS ~-5.2) due to sulfonamido polarity but lower than hydroxylated analogues (e.g., T-IV-C, logS ~-3.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.